N-(4-ETHOXYPHENYL)-2-[3-(FURAN-2-YL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE
Description
N-(4-ETHOXYPHENYL)-2-[3-(FURAN-2-YL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE is a synthetic organic compound that belongs to the class of pyridazine derivatives This compound is characterized by the presence of an ethoxyphenyl group, a furan ring, and a dihydropyridazinone moiety
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-2-24-14-7-5-13(6-8-14)19-17(22)12-21-18(23)10-9-15(20-21)16-4-3-11-25-16/h3-11H,2,12H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKGTTLTFPHRPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ETHOXYPHENYL)-2-[3-(FURAN-2-YL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE typically involves a multi-step process:
Formation of the Dihydropyridazinone Core: The dihydropyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under reflux conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a Suzuki coupling reaction between a furan boronic acid and a halogenated dihydropyridazinone intermediate.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be attached through a nucleophilic substitution reaction using 4-ethoxyphenylamine and an appropriate acylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow reactors for improved scalability, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-ETHOXYPHENYL)-2-[3-(FURAN-2-YL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated intermediates and nucleophiles like amines or alcohols.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
N-(4-ETHOXYPHENYL)-2-[3-(FURAN-2-YL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Pharmacology: Studies focus on its pharmacokinetic and pharmacodynamic properties.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.
Industrial Applications: Potential use in the development of new materials or as a precursor in chemical synthesis.
Mechanism of Action
The mechanism of action of N-(4-ETHOXYPHENYL)-2-[3-(FURAN-2-YL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(4-METHOXYPHENYL)-2-[3-(FURAN-2-YL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE
- N-(4-CHLOROPHENYL)-2-[3-(FURAN-2-YL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE
Uniqueness
N-(4-ETHOXYPHENYL)-2-[3-(FURAN-2-YL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This distinguishes it from similar compounds with different substituents, such as methoxy or chloro groups, which may have different pharmacological profiles and applications.
Biological Activity
N-(4-Ethoxyphenyl)-2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its anticancer, antimicrobial, and other pharmacological properties.
Chemical Structure
The compound features a complex structure that includes an ethoxyphenyl group, a furan moiety, and a dihydropyridazine ring. This unique combination may contribute to its diverse biological activities.
Anticancer Activity
Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant anticancer properties. For instance:
- Cell Line Studies : In vitro assays using various cancer cell lines, such as A549 (lung adenocarcinoma) and HeLa (cervical cancer), have shown that compounds with similar structures can reduce cell viability significantly. The incorporation of specific substituents on the phenyl ring has been linked to enhanced anticancer activity; for example, 4-chlorophenyl and 4-bromophenyl substitutions have been noted to improve efficacy against A549 cells .
| Compound | Substituent | A549 Cell Viability (%) |
|---|---|---|
| Control | None | 100 |
| 4-Chloro | Cl | 64 |
| 4-Bromo | Br | 61 |
Antimicrobial Activity
This compound and its analogs have also demonstrated promising antimicrobial properties. Studies have screened these compounds against multidrug-resistant bacteria such as Staphylococcus aureus and Escherichia coli.
- Mechanism of Action : The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways. The presence of electron-withdrawing groups has been associated with increased activity against Gram-positive and Gram-negative bacteria .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | < 10 µg/mL |
| Escherichia coli | < 15 µg/mL |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- Ethoxy Group : Enhances lipophilicity, facilitating cell membrane penetration.
- Furan Moiety : Contributes to potential interactions with biological targets.
- Dihydropyridazine Ring : May play a crucial role in binding affinity towards specific receptors involved in cancer progression.
Case Studies
Several case studies highlight the effectiveness of similar compounds:
- Case Study on Anticancer Activity : A study involving a series of furan-containing compounds showed that modifications to the dihydropyridazine scaffold led to enhanced cytotoxicity against A549 cells, suggesting that the structural integrity of this moiety is vital for activity .
- Case Study on Antimicrobial Effects : Another investigation focused on the antimicrobial efficacy of related derivatives demonstrated significant inhibition against both Gram-positive and Gram-negative strains, underscoring the potential for developing new antibiotics from this chemical class.
Q & A
Q. How can regioselectivity challenges in functionalizing the pyridazinone core be addressed?
- Methodological Answer :
- Protecting group strategies : Temporarily block the 4-ethoxyphenyl group with Boc to direct substitution at the pyridazinone C3 position .
- Microwave-assisted synthesis : Enhance regioselectivity via rapid heating/cooling cycles in closed vessels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
